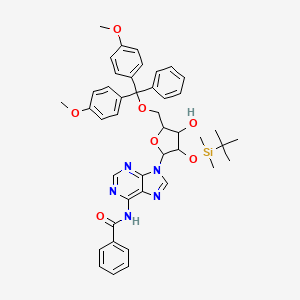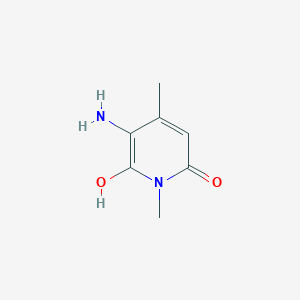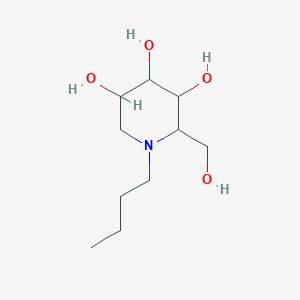![molecular formula C10H16N5O12P3 B15286856 9-[2-Deoxy-5-o-(hydroxy{[hydroxy(phosphonooxy)phosphoryl]oxy}phosphoryl)pentofuranosyl]-9h-purin-6-amine](/img/structure/B15286856.png)
9-[2-Deoxy-5-o-(hydroxy{[hydroxy(phosphonooxy)phosphoryl]oxy}phosphoryl)pentofuranosyl]-9h-purin-6-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2’-Deoxyadenosine 5’-triphosphate is a nucleotide that plays a crucial role in the synthesis of DNA. It consists of a nucleobase (adenine) attached to a deoxyribose sugar, which is further linked to a chain of three phosphate groups. This compound is essential for DNA replication and repair, serving as a substrate for DNA polymerases .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2’-Deoxyadenosine 5’-triphosphate can be synthesized through enzymatic and chemical methods. One common enzymatic method involves the use of nucleoside phosphorylases, which catalyze the formation of 2’-deoxyadenosine from adenine and deoxyribose . Chemical synthesis typically involves the phosphorylation of 2’-deoxyadenosine using phosphorylating agents such as phosphorus oxychloride (POCl3) or phosphoramidite reagents under controlled conditions .
Industrial Production Methods
Industrial production of 2’-deoxyadenosine 5’-triphosphate often employs recombinant DNA technology. Escherichia coli strains overexpressing specific enzymes are used to produce the compound on a large scale. This method is advantageous due to its high yield and cost-effectiveness .
Analyse Des Réactions Chimiques
Types of Reactions
2’-Deoxyadenosine 5’-triphosphate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 8-oxo-2’-deoxyadenosine 5’-triphosphate, a marker of oxidative stress.
Substitution: It can participate in substitution reactions where the phosphate groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H2O2) and substituting agents like alkyl halides. These reactions typically occur under mild conditions to prevent degradation of the nucleotide .
Major Products
The major products formed from these reactions include various modified nucleotides, which are often used as probes or markers in biochemical assays .
Applications De Recherche Scientifique
2’-Deoxyadenosine 5’-triphosphate has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of oligonucleotides and as a substrate in polymerase chain reactions (PCR).
Biology: It plays a critical role in DNA replication and repair studies.
Medicine: It is used in the study of genetic disorders and in the development of antiviral drugs.
Mécanisme D'action
2’-Deoxyadenosine 5’-triphosphate exerts its effects by serving as a substrate for DNA polymerases during DNA synthesis. It is incorporated into the growing DNA strand, facilitating the formation of phosphodiester bonds between nucleotides . Additionally, it can inhibit ribonucleotide reductase, an enzyme crucial for DNA synthesis, thereby regulating the balance of deoxyribonucleotides within the cell .
Comparaison Avec Des Composés Similaires
Similar Compounds
Adenosine triphosphate (ATP): Unlike 2’-deoxyadenosine 5’-triphosphate, ATP contains a ribose sugar and is primarily involved in energy transfer within cells.
2’-Deoxyguanosine 5’-triphosphate (dGTP): Similar to 2’-deoxyadenosine 5’-triphosphate, but contains guanine as the nucleobase.
2’-Deoxycytidine 5’-triphosphate (dCTP): Contains cytosine as the nucleobase and is used in DNA synthesis.
Uniqueness
2’-Deoxyadenosine 5’-triphosphate is unique due to its specific role in DNA synthesis and repair. Its ability to inhibit ribonucleotide reductase also sets it apart from other nucleotides, making it a valuable tool in genetic and biochemical research .
Propriétés
Formule moléculaire |
C10H16N5O12P3 |
|---|---|
Poids moléculaire |
491.18 g/mol |
Nom IUPAC |
[[5-(6-aminopurin-9-yl)-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate |
InChI |
InChI=1S/C10H16N5O12P3/c11-9-8-10(13-3-12-9)15(4-14-8)7-1-5(16)6(25-7)2-24-29(20,21)27-30(22,23)26-28(17,18)19/h3-7,16H,1-2H2,(H,20,21)(H,22,23)(H2,11,12,13)(H2,17,18,19) |
Clé InChI |
SUYVUBYJARFZHO-UHFFFAOYSA-N |
SMILES canonique |
C1C(C(OC1N2C=NC3=C(N=CN=C32)N)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


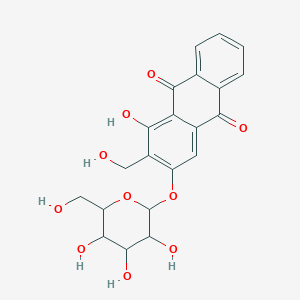
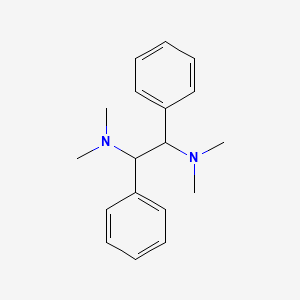

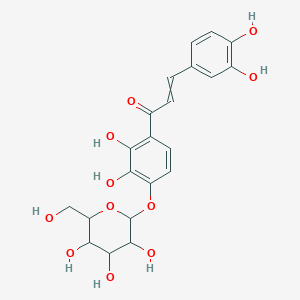
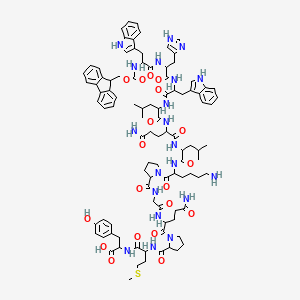
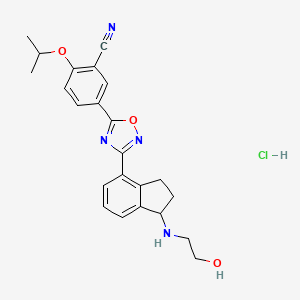
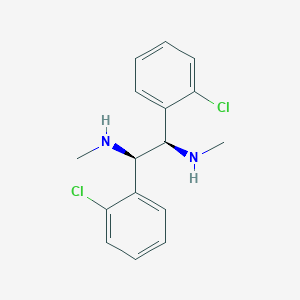
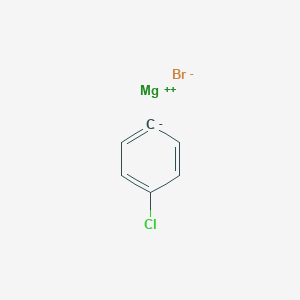
![3-[1-(4-Methylphenyl)sulfonylimidazol-4-yl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B15286832.png)

![4-(1-aminoethyl)-N-(1H-pyrrolo[2,3-b]pyridin-4-yl)benzamide](/img/structure/B15286854.png)
